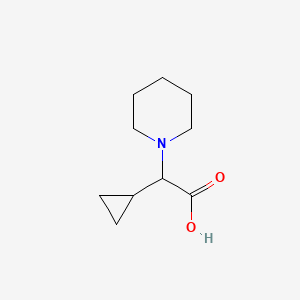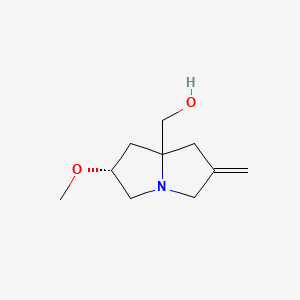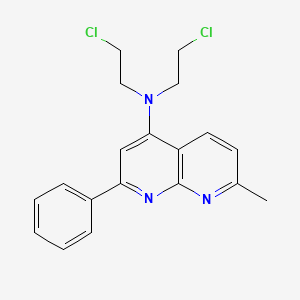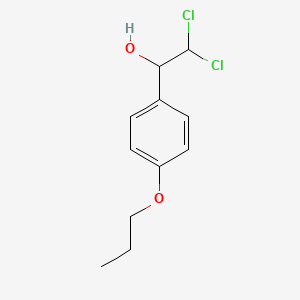![molecular formula C7H3BrClNS B14020090 4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
4-Bromo-7-chlorobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chlorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the reaction of 4-bromo-2-aminobenzenethiol with chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-Bromo-7-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different biological and chemical properties .
科学的研究の応用
4-Bromo-7-chlorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Studies: The compound is studied for its role in inhibiting quorum sensing in bacteria, which can help in developing new antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 4-Bromo-7-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits quorum sensing in bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors.
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it useful in treating hyperpigmentation disorders.
類似化合物との比較
Similar Compounds
- 2-Amino-4-bromobenzothiazole
- 4-Chloro-2-aminobenzothiazole
- 5-Chloro-2-arylbenzothiazole
Uniqueness
4-Bromo-7-chlorobenzo[d]thiazole is unique due to its dual halogen substitution, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This dual substitution allows for more versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
特性
分子式 |
C7H3BrClNS |
|---|---|
分子量 |
248.53 g/mol |
IUPAC名 |
4-bromo-7-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChIキー |
QSKKRZIDFKDVQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)SC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)










